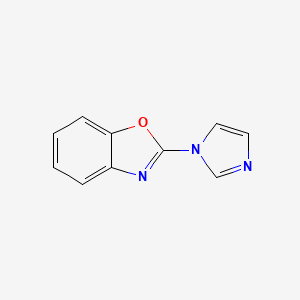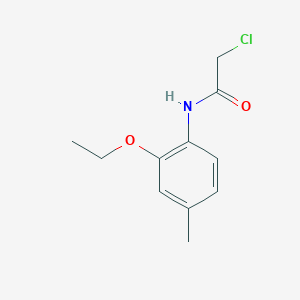![molecular formula C14H16BrNO3 B7575962 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid](/img/structure/B7575962.png)
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid, also known as BRCP, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of compounds known as cyclopropane carboxylic acids, which are widely used in medicinal chemistry and drug discovery. In
Aplicaciones Científicas De Investigación
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. Moreover, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been used as a tool compound for studying the role of cyclopropane carboxylic acids in drug discovery and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular metabolism and signaling pathways. Specifically, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that regulates the levels of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which in turn modulate various physiological processes.
Biochemical and Physiological Effects:
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and modulate neurotransmitter release. Moreover, 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has been shown to increase the levels of endocannabinoids in the body, which are known to have various physiological effects, including pain relief, appetite regulation, and mood modulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid has several advantages as a tool compound for scientific research. It is readily synthesized in high yield and purity, making it easily accessible for researchers. Moreover, it has been extensively studied for its potential therapeutic applications, providing a wealth of knowledge on its mechanism of action and physiological effects. However, there are also limitations to using 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid in lab experiments. For example, its effects may be cell-type specific, and its toxicity and pharmacokinetics may not be fully understood.
Direcciones Futuras
For the study of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid include further studies on its mechanism of action and physiological effects, exploration of its potential therapeutic applications, characterization of its toxicity and pharmacokinetics, and synthesis of new analogs for improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid involves the reaction of 4-bromobenzyl cyanide with cyclopropanecarbonyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with methylamine. The final product is obtained after purification by column chromatography. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Propiedades
IUPAC Name |
3-[[1-(4-bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-16(9-6-12(17)18)13(19)14(7-8-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHVQVIXVWMKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[1-(4-Bromophenyl)cyclopropanecarbonyl]-methylamino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![4-[[[1-(Difluoromethyl)imidazol-2-yl]methyl-methylamino]methyl]benzoic acid](/img/structure/B7575931.png)
![Methyl 6-[1-(2-chlorophenyl)ethylamino]pyridazine-3-carboxylate](/img/structure/B7575938.png)
![3-[methyl-[2-(2-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7575941.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)
